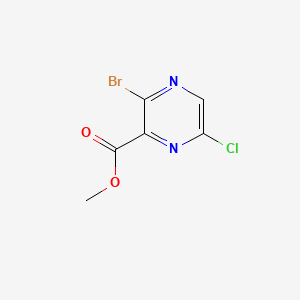

Methyl 3-bromo-6-chloropyrazine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-bromo-6-chloropyrazine-2-carboxylate” is a chemical compound with the molecular formula C6H4BrClN2O2 . It is a white to yellow-brown or yellow-green solid . The IUPAC name for this compound is methyl 6-bromo-3-chloro-2-pyrazinecarboxylate .

Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-6-chloropyrazine-2-carboxylate” can be represented by the SMILES stringBrC1=NC=C (Cl)N=C1C (OC)=O . The InChI code for this compound is 1S/C6H4BrClN2O2/c1-12-6 (11)4-5 (7)9-2-3 (8)10-4/h2H,1H3 . Physical And Chemical Properties Analysis

“Methyl 3-bromo-6-chloropyrazine-2-carboxylate” is a solid at room temperature . It has a molecular weight of 251.47 g/mol . The compound’s exact mass and monoisotopic mass are 249.91447 g/mol . It has a complexity of 181 .Applications De Recherche Scientifique

Synthesis and Biological Evaluation of Derivatives : Methyl 3-bromo-6-chloropyrazine-2-carboxylate derivatives have been synthesized for biological evaluations. For example, substituted pyrazinecarboxamides, involving various substituted aminothiazoles or anilines, showed significant anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal et al., 2006).

Pesticidal Activities : Novel anthranilic diamide derivatives containing pyridylpyrazole motifs, which are structurally related to Methyl 3-bromo-6-chloropyrazine-2-carboxylate, have shown modest insecticidal and fungicidal activities against specific strains of armyworm and fungi (Liu et al., 2018).

Chemical Synthesis of Intermediates : This compound has been used in the synthesis of other chemical intermediates. For instance, Scrowston and Shaw (1976) explored its reactivity in producing various thiopyrano-compounds, highlighting its versatility in synthetic organic chemistry (Scrowston & Shaw, 1976).

Preparation Strategies : Research by Fox et al. (2018) outlines strategies for the preparation of substituted 3-bromo- and 3-chloropyrazoles, demonstrating the compound's role in developing new synthetic methodologies (Fox, Schmidt, & Eastgate, 2018).

Immunomodulatory and Anticancer Activities : Novel 2‐Substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives, structurally related to Methyl 3-bromo-6-chloropyrazine-2-carboxylate, have shown immunomodulatory and anticancer activities, suggesting potential in medicinal chemistry (Abdel‐Aziz et al., 2009).

Halogen Exchange in Heterocycles : Studies on silyl-mediated halogen/halogen displacement in pyridines and other heterocycles, including chloropyrazines, are relevant for understanding the chemical behavior of Methyl 3-bromo-6-chloropyrazine-2-carboxylate (Schlosser & Cottet, 2002).

Effect on Flavonolignan Production : The compound's derivatives influenced flavonolignan production in Silybum marianum culture, highlighting its potential application in biotechnology (Tumova et al., 2005).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 3-bromo-6-chloropyrazine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O2/c1-12-6(11)4-5(7)9-2-3(8)10-4/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAYXNFNZKQGNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CN=C1Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718759 |

Source

|

| Record name | Methyl 3-bromo-6-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-6-chloropyrazine-2-carboxylate | |

CAS RN |

13457-28-8 |

Source

|

| Record name | Methyl 3-bromo-6-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B599600.png)